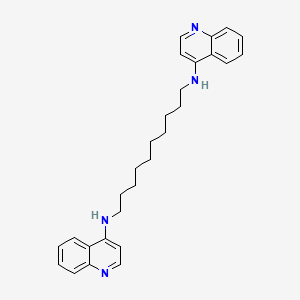
3-(Butylsulfanyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylsulfanyl)prop-2-enal is an organic compound characterized by the presence of a butylsulfanyl group attached to a prop-2-enal backbone. This compound is part of the family of α,β-unsaturated aldehydes, which are known for their reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)prop-2-enal can be achieved through various methods. One common approach involves the Michael addition reaction, where a nucleophile (such as a thiol) adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between butylthiol and acrolein under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michael addition reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylsulfanyl)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(Butylsulfanyl)propanoic acid.
Reduction: 3-(Butylsulfanyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Butylsulfanyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)prop-2-enal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is crucial for its role in organic synthesis and potential biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-enal:
3-(Methylsulfanyl)prop-2-enal: Similar structure but with a methylsulfanyl group.
Uniqueness
3-(Butylsulfanyl)prop-2-enal is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other α,β-unsaturated aldehydes. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
57757-38-7 |
|---|---|
Fórmula molecular |
C7H12OS |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
3-butylsulfanylprop-2-enal |
InChI |
InChI=1S/C7H12OS/c1-2-3-6-9-7-4-5-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
XHUMYBBUOCMRMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
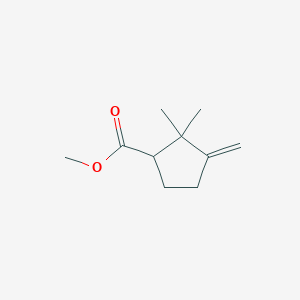
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
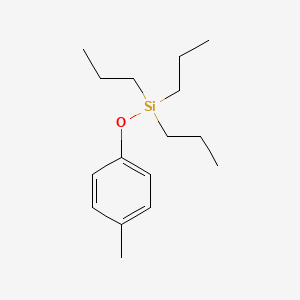

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
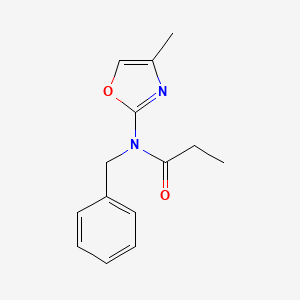
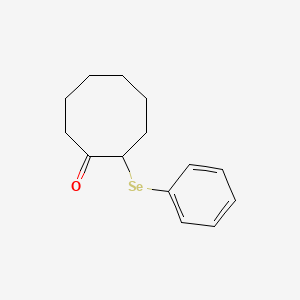
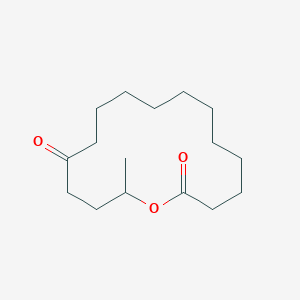

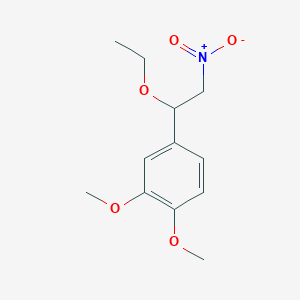
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
